REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[C:16]([CH:17]=2)=[N:15][N:14]([CH3:18])[C:13]=3[CH3:19])[CH:5]=[CH:4][N:3]=1.[C:20](=O)([O-])[O-].[Cs+].[Cs+].IC>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH3:20])[C:9]2[CH:10]=[CH:11][C:12]3[C:16]([CH:17]=2)=[N:15][N:14]([CH3:18])[C:13]=3[CH3:19])[CH:5]=[CH:4][N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)NC=1C=CC2=C(N(N=C2C1)C)C
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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cesium carbonate
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Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
0.8 mL
|
Type
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reactant
|
Smiles
|
IC
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 30 min under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction mixture was stirred at room temperature for 2 hrs
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Duration
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2 h
|
Type
|
ADDITION
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Details
|
The reaction mixture was poured in ice cold water
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
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Details
|
The resulting precipitate was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)N(C=1C=CC2=C(N(N=C2C1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |